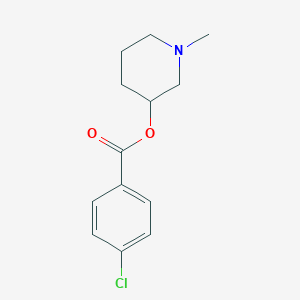
1-Methyl-3-piperidinyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-piperidinyl 4-chlorobenzoate, also known as NMPB or N-Methyl-4-chlorobenzoyl-3-piperidinyl propionate, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its pharmacological properties and has been studied extensively for its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 1-Methyl-3-piperidinyl 4-chlorobenzoate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters. It has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, and to inhibit the activity of glutamate, an excitatory neurotransmitter. This compound has also been shown to interact with the dopamine system, which is involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety and increase pain threshold in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-3-piperidinyl 4-chlorobenzoate has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method and purity determination methods. It has been extensively studied for its pharmacological properties, which makes it a useful reference compound for the development of new drugs. However, there are also limitations to its use. This compound has a relatively short half-life, which may limit its potential therapeutic applications. Additionally, it has been shown to have some toxic effects at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Methyl-3-piperidinyl 4-chlorobenzoate. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the study of the long-term effects of this compound on the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-piperidinyl 4-chlorobenzoate involves the reaction between 4-chlorobenzoic acid and N-methylpiperidine in the presence of propionyl chloride and triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 71-73°C. The purity of the compound can be determined by analyzing its melting point and spectral data, such as IR and NMR.
Applications De Recherche Scientifique
1-Methyl-3-piperidinyl 4-chlorobenzoate has been extensively studied for its pharmacological properties and has been found to have potential therapeutic applications. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Additionally, this compound has been used as a reference compound in the development of new drugs and in the screening of potential drug candidates.
Propriétés
Formule moléculaire |
C13H16ClNO2 |
|---|---|
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
(1-methylpiperidin-3-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C13H16ClNO2/c1-15-8-2-3-12(9-15)17-13(16)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3 |
Clé InChI |
JAKUVHIHTFIPLL-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)








